

## Technical Support Center: Optimizing Achromopeptidase for Cell Lysis

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Compound of Interest		
Compound Name:	ACHROMOPEPTIDASE	
Cat. No.:	B1167389	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Achromopeptidase** for cell lysis.

## **Frequently Asked Questions (FAQs)**

Q1: What is Achromopeptidase and what are its primary applications?

Achromopeptidase is a lytic enzyme, specifically a lysyl endopeptidase, that exhibits strong bacteriolytic and proteolytic activities.[1][2][3] It is particularly effective in lysing the cell walls of Gram-positive bacteria that are often resistant to other enzymes like lysozyme, such as various species of Staphylococcus and Streptococcus.[1][2][3] Its primary application is in the enzymatic lysis of bacteria for the subsequent extraction and analysis of cellular components, most notably nucleic acids for use in PCR and other molecular biology techniques.[1][2]

Q2: What is the optimal temperature and pH for **Achromopeptidase** activity?

The optimal pH for **Achromopeptidase** activity is generally between 8.0 and 9.0.[3] The recommended incubation temperature typically ranges from 20°C to 40°C, with 37°C being a commonly used temperature for efficient lysis.[1][2][4] For incubations lasting longer than one hour, a temperature of 25°C may be preferable.[4]

Q3: How should I prepare and store **Achromopeptidase**?







**Achromopeptidase** is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability, where it can retain activity for at least two years.[3] For use, it should be reconstituted in a suitable buffer, such as cold Tris-HCl, or DNA-free water.[3][5] It is recommended to prepare aliquots of the reconstituted enzyme to avoid repeated freeze-thaw cycles.[3]

Q4: Do I need to inactivate **Achromopeptidase** after cell lysis?

Yes, in many cases, inactivation is crucial. Due to its proteolytic activity, residual **Achromopeptidase** can degrade other proteins, including enzymes used in downstream applications like PCR (e.g., Taq polymerase), which can inhibit the reaction.[1][2][6][7]

Q5: How can I inactivate Achromopeptidase?

A common method for inactivating **Achromopeptidase** is heat inactivation, often referred to as a "heat spike," by increasing the sample temperature to approximately 95°C.[1][2][7] However, this can be problematic for certain applications. An alternative approach is the immobilization of **Achromopeptidase** on a solid support, such as nitrocellulose, which allows for its removal from the reaction mixture without the need for heat.[6][8]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Low Lysis Efficiency	Suboptimal Enzyme Concentration: The concentration of Achromopeptidase may be too low for the number of cells.	Increase the concentration of Achromopeptidase. For example, concentrations ranging from 1,000 to 7,000 U per sample have been used effectively for bacterial lysis.[2]
Inappropriate Buffer Composition: High salt concentrations can inhibit Achromopeptidase activity.[1] [2][7]	Use a low-salt buffer such as 10% Phosphate Buffered Saline (PBS) or Tris-EDTA (TE) buffer.[1][2]	
Incorrect Incubation Time or Temperature: The incubation may be too short or the temperature may not be optimal.	Increase the incubation time (e.g., from 10 minutes to 30 minutes or longer) and ensure the temperature is within the optimal range (typically 37°C).  [1][2][9]	
Inhibition of Downstream Applications (e.g., PCR)	Incomplete Inactivation of Achromopeptidase: Residual enzyme activity can interfere with subsequent enzymatic reactions.	Ensure complete heat inactivation by incubating at 95°C for a sufficient time. Alternatively, consider using immobilized Achromopeptidase that can be physically removed.[6][8]
High Concentration of Achromopeptidase: Using an excessive amount of the enzyme can make complete inactivation difficult and may lead to interference.	Optimize the Achromopeptidase concentration to the minimum effective amount required for sufficient lysis.	
DNA Shearing	Harsh Lysis Conditions: Although effective,	Handle the lysate gently. Avoid vigorous vortexing or pipetting.



Achromopeptidase can sometimes contribute to the shearing of DNA.[10]

## **Quantitative Data Summary**

The following table summarizes experimental data on the effect of **Achromopeptidase** concentration on the lysis of Methicillin-Resistant Staphylococcus aureus (MRSA) and Group B Streptococcus (GBS) for subsequent DNA extraction and PCR analysis. Lower Ct (Cycle threshold) values indicate a higher initial amount of target DNA, suggesting more efficient cell lysis.

Target Organism	Bacterial Concentration (CFU/mL)	Achromopepti dase Concentration (Units)	Incubation Conditions	PCR Ct Value
MRSA & GBS	75,000	3000 - 7000	Room Temperature, 20 min	< 35.0[2]
MRSA & GBS	35,000	3000 - 7000	Room Temperature, 20 min	< 35.0[2]
MRSA & GBS	7,500	3000 - 7000	Room Temperature, 20 min	< 35.0[2]
MRSA & GBS	5,000	3000 - 7000	Room Temperature, 20 min	< 35.0[2]
MRSA & GBS	1,000	3000 - 7000	Room Temperature, 20 min	< 35.0[2]

Best results were reported with 4000 to 6000 U of Achromopeptidase.[1]



# Experimental Protocols Protocol: Enzymatic Assay of Achromopeptidase Activity

This protocol is a turbidimetric rate assay to measure the activity of **Achromopeptidase** using Micrococcus lysodeikticus cells as a substrate.[5]

#### Materials:

- Trizma Base
- Sodium Chloride (NaCl)
- Hydrochloric Acid (HCl)
- · Micrococcus lysodeikticus lyophilized cells
- Purified Water
- Spectrophotometer (600 nm)
- Cuvettes
- Water bath or incubator at 37°C

#### Procedure:

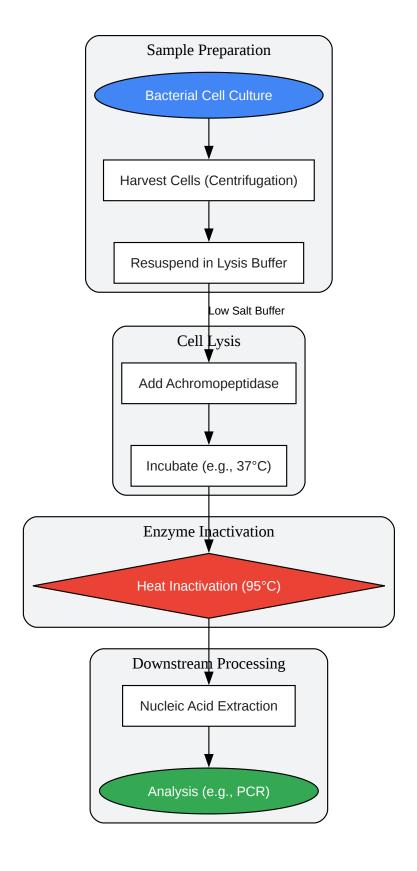
- Prepare Assay Buffer (10 mM Tris-HCl, 10 mM NaCl, pH 8.0):
  - Dissolve 1.21 mg/mL Trizma Base and 0.584 mg/mL NaCl in purified water.
  - Adjust the pH to 8.0 at 37°C using 1 N HCl.
- Prepare Substrate Suspension:
  - Prepare a 0.20 mg/mL suspension of Micrococcus lysodeikticus cells in the Assay Buffer.



- The absorbance at 600 nm (A600nm) of this suspension should be between 0.60 and 0.70 when measured against the Assay Buffer as a blank. Adjust with buffer if necessary.
- Prepare Achromopeptidase Solution:
  - Immediately before use, prepare a solution of Achromopeptidase in cold Assay Buffer to a concentration of 350 - 700 units/mL.[5]
- Enzymatic Assay:
  - Set the spectrophotometer to 600 nm and equilibrate to 37°C.
  - In a cuvette, mix 2.90 mL of the Substrate Suspension.
  - For the blank, add 0.10 mL of Assay Buffer to the Substrate Suspension, mix, and record the A600nm for 5 minutes.
  - For the test sample, add 0.10 mL of the Achromopeptidase Solution to the Substrate Suspension, immediately mix by inversion, and record the decrease in A600nm for approximately 5 minutes.[5]
- Calculate Activity:
  - Determine the maximum linear rate of decrease in absorbance per minute (ΔA600nm/minute) for both the test sample and the blank.
  - One unit of Achromopeptidase is defined as the amount of enzyme that produces a ΔA600nm of 0.001 per minute per mL at pH 8.0 and 37°C.[5]

### **Visualizations**

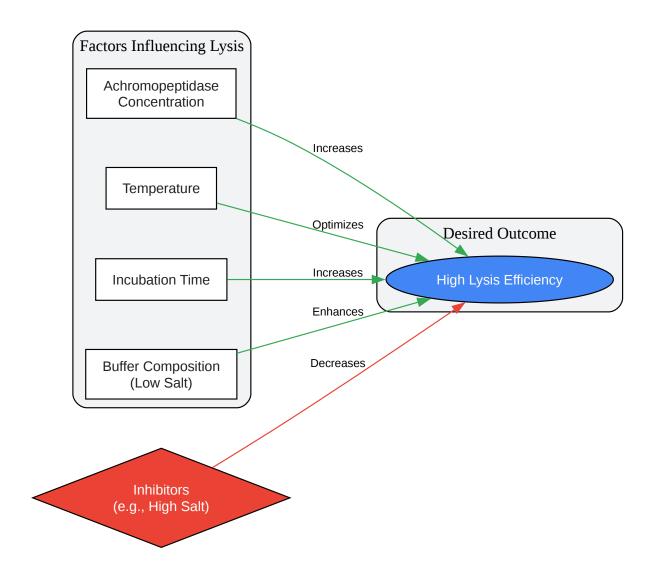




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Caption: Workflow for bacterial cell lysis using **Achromopeptidase**.





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Caption: Key factors influencing the efficiency of cell lysis.

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